(1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride
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Overview
Description
(1S,6R)-3-azabicyclo[410]heptane-1-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a palladium-catalyzed cyclization reaction. The reaction conditions often involve the use of a palladium catalyst, a suitable base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives
Scientific Research Applications
(1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptenes: These compounds share a similar bicyclic structure but lack the nitrogen atom.
2-azabicyclo[2.2.1]heptanes: These compounds have a different ring size and arrangement but also contain a nitrogen atom.
3-azabicyclo[3.1.1]heptanes: These compounds have a similar nitrogen-containing bicyclic structure but differ in the ring fusion and overall geometry .
Uniqueness
(1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride is unique due to its specific ring structure and the presence of a nitrogen atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H12ClNO2 |
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Molecular Weight |
177.63 g/mol |
IUPAC Name |
(1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)7-3-5(7)1-2-8-4-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7+;/m0./s1 |
InChI Key |
FMPBLESGLOIVEL-VOLNJMMDSA-N |
Isomeric SMILES |
C1CNC[C@]2([C@@H]1C2)C(=O)O.Cl |
Canonical SMILES |
C1CNCC2(C1C2)C(=O)O.Cl |
Origin of Product |
United States |
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